molecular formula C22H16F4N4O2S B2499155 N-(4-fluorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 321848-22-0

N-(4-fluorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

カタログ番号: B2499155
CAS番号: 321848-22-0
分子量: 476.45
InChIキー: YSBGZWANCZSTFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-fluorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H16F4N4O2S and its molecular weight is 476.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-fluorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (CAS 321848-22-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula for this compound is C22H16F4N4O2SC_{22}H_{16}F_{4}N_{4}O_{2}S, with a molar mass of 476.45 g/mol. The structure includes a thiazole ring, a pyrazole moiety, and multiple fluorinated groups, which may enhance its biological activity and selectivity.

Research indicates that compounds containing thiazole and pyrazole rings often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many thiazoles act as enzyme inhibitors, particularly in pathways associated with cancer proliferation.
  • Antitumor Activity : Compounds similar to this compound have shown promising results in inhibiting tumor cell growth through apoptosis induction and cell cycle arrest.

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives with similar structures can reduce cell viability in cancer models. For instance, thiazolidinone derivatives were found to significantly decrease the viability of glioblastoma multiform cells .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A research group synthesized several thiazolidine derivatives and assessed their cytotoxicity against multiple cancer cell lines. Among these derivatives, those closely related to our compound exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the SAR of thiazole-containing compounds revealed that modifications at specific positions significantly influenced their biological activity. For example, the introduction of electron-withdrawing groups enhanced the potency against certain cancer types . This insight is crucial for optimizing this compound for therapeutic use.

Comparative Analysis

The following table summarizes the biological activities reported for similar compounds:

Compound NameActivity TypeIC50 (μM)Reference
Thiazolidinone Derivative AAntitumor5.0
Thiazolidinone Derivative BAntiproliferative10.0
Thiazole-based Compound CCytotoxicity7.5

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including N-(4-fluorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Case Study: Antibacterial and Antifungal Activities

A study evaluated various pyrazole derivatives for their antibacterial and antifungal activities against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that compounds with similar structures exhibited significant inhibition against these microorganisms, suggesting that the thiazole and pyrazole moieties contribute to their biological activity .

PathogenActivity Observed
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansEffective

Anticancer Potential

The compound's structure suggests potential interactions with biological targets involved in cancer progression. Pyrazole derivatives have been studied for their ability to inhibit specific enzymes related to cancer cell proliferation.

Research Findings

Research has shown that compounds containing both thiazole and pyrazole rings can inhibit the activity of mammalian lipoxygenases (ALOX15), which are implicated in various cancer and inflammatory pathways. The inhibition of these enzymes may lead to reduced tumor growth and metastasis .

Synthesis and Structural Analysis

The synthesis of this compound has been achieved through cyclocondensation reactions involving thiosemicarbazide and appropriate electrophiles. The optimization of reaction conditions has led to high yields, indicating the compound's accessibility for further research .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the efficacy of compounds like this compound. Modifications to the thiazole or pyrazole rings can significantly affect biological activity.

Key Modifications

  • Substituting different groups on the aromatic rings can lead to variations in antimicrobial potency.
  • The introduction of additional functional groups may enhance anticancer activity by improving binding affinity to target enzymes.

特性

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F4N4O2S/c1-32-16-8-4-14(5-9-16)18-12-33-21(29-18)30-19(22(24,25)26)17(11-28-30)20(31)27-10-13-2-6-15(23)7-3-13/h2-9,11-12H,10H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBGZWANCZSTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C(=O)NCC4=CC=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。